![molecular formula C22H23N3O2 B10999111 2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B10999111.png)
2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
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Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves the following steps:
Formation of 4-methoxy-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with 4-methoxyacetophenone under acidic conditions.
Acylation: The 4-methoxy-1H-indole is then acylated using acetic anhydride to form 4-methoxy-1H-indol-1-yl acetate.
Coupling with 1-(propan-2-yl)-1H-indole: The final step involves coupling the acylated product with 1-(propan-2-yl)-1H-indole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
The acetamide bridge undergoes hydrolysis in acidic conditions (HCl/H₂O, reflux) to yield 4-methoxyindole and 1-isopropylindole-4-amine derivatives . This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.
Base-Mediated Hydrolysis
Under alkaline conditions (NaOH/EtOH), the reaction favors cleavage of the C–N bond adjacent to the isopropyl-substituted indole, producing 2-(4-methoxyindol-1-yl)acetic acid .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the indole’s 5-position, while the unsubstituted indole undergoes substitution at the 3-position.
Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups:
-
Primary site : 5-position of methoxyindole
-
Secondary site : 3-position of isopropylindole
Electrophile | Conditions | Major Product Structure | Regioselectivity | Citation |
---|---|---|---|---|
NO₂⁺ | 0°C, 2 hrs | 5-Nitro-4-methoxyindole derivative | >85% at C5 | |
3-Nitro-isopropylindole derivative | ~12% |
Halogenation
Bromination (Br₂/CH₂Cl₂) occurs preferentially at the methoxyindole’s 5-position (78% yield) versus the isopropylindole’s 3-position (9%).
Methoxy Demethylation
BF₃·Et₂O in CH₂Cl₂ removes the methoxy group, generating a phenolic indole intermediate that undergoes rapid O-alkylation unless quenched .
Acetamide Acylation
The acetamide’s NH reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acetyl derivatives, enhancing lipophilicity :
Acylating Agent | Conditions | Product | logP Change | Citation |
---|---|---|---|---|
AcCl | Pyridine, 0°C | N-Acetylated bis-indole | +1.2 | |
Benzoyl chloride | Et₃N, DCM, RT | N-Benzoyl derivative | +2.5 |
Indole Ring Oxidation
Ozonolysis cleaves the indole rings, producing diketopiperazine analogs under controlled conditions (-78°C, then warm-up) .
Isopropyl Group Oxidation
KMnO₄ in acidic medium oxidizes the isopropyl group to a carboxylic acid :
(CH₃)₂CH- → HOOC-CH₂-
Stability Profile
Critical decomposition pathways under stress conditions:
Synthetic Utility in Multicomponent Reactions
The compound participates in Ugi-type reactions with:
Scientific Research Applications
2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.
Temozolomide: An alkylating agent used in cancer treatment with a different mechanism of action but similar structural features.
4-Bromophenethyl alcohol: A compound with a similar indole moiety but different functional groups.
Uniqueness
2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and acetamide groups, along with the indole rings, make it a versatile compound for various applications in research and industry.
Biological Activity
2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide, identified by compound ID Y044-2239, is a novel indole derivative with potential biological significance. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer potential and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C22H23N3O2
- Molecular Weight : 361.44 g/mol
- LogP : 3.9029 (indicating good lipophilicity)
- Polar Surface Area : 35.061 Ų
- Hydrogen Bond Donors/Acceptors : 1/3
These properties suggest that the compound has favorable characteristics for cellular permeability and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step processes that modify the indole structure to enhance biological activity. The synthetic routes often include the use of various reagents and conditions that facilitate the introduction of functional groups that are crucial for its activity.
Anticancer Potential
Research indicates that compounds with indole structures exhibit significant anticancer properties. The mechanism of action for this compound involves inducing cell death through pathways distinct from traditional apoptosis, particularly through methuosis—a form of cell death characterized by large vacuole formation .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves several pathways:
- Microtubule Disruption : Similar to other indole derivatives, it may interfere with microtubule polymerization, leading to cytotoxic effects in cancer cells.
- Induction of Methuosis : The compound's ability to induce methuosis suggests a unique pathway for triggering cell death, which is less common among traditional chemotherapeutics .
- Cell Viability Reduction : Studies have shown that structural modifications can significantly enhance the cytotoxicity against various cancer cell lines, indicating a structure-activity relationship (SAR) that warrants further investigation.
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- Study on Indolyl-Pyridinyl Compounds :
- Mechanism-Based Approaches :
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)25-13-11-16-18(6-4-8-20(16)25)23-22(26)14-24-12-10-17-19(24)7-5-9-21(17)27-3/h4-13,15H,14H2,1-3H3,(H,23,26) |
InChI Key |
BFDXGGAIKZYZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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